6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

antibacterial gyrase inhibition Mycobacterium smegmatis

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a bicyclic quinazoline-2,4-dione derivative bearing a chlorine atom at position 6 and a methyl group at position 8. It belongs to a compound class widely explored for antibacterial (gyrase/topoisomerase IV inhibition), anticancer (kinase inhibition), and CNS-related activities.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 1080622-94-1
Cat. No. B1326539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS1080622-94-1
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)NC2=O)Cl
InChIInChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-9(14)12-8(6)13/h2-3H,1H3,(H2,11,12,13,14)
InChIKeyNJSJPERDKZUPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS 1080622-94-1): Core Identity & Procurement Baseline


6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a bicyclic quinazoline-2,4-dione derivative bearing a chlorine atom at position 6 and a methyl group at position 8 [1]. It belongs to a compound class widely explored for antibacterial (gyrase/topoisomerase IV inhibition), anticancer (kinase inhibition), and CNS-related activities [2][3]. The compound is commercially available at purities of 97–98% (CAS 1080622-94-1) and is primarily supplied as a research intermediate .

Why Structural Analogs Cannot Substitute for 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione in Targeted Research Programs


The quinazoline-2,4-dione scaffold exhibits pronounced sensitivity to substitution patterns: even minor modifications at positions 6 and 8 can dramatically alter target engagement, selectivity, and potency [1]. For instance, replacing the 8‑methoxy group with an 8‑methyl in gyrase‑targeting diones significantly lowers activity against resistant mutants [2]. Similarly, the presence and position of halogen substituents on the quinazoline core modulate kinase inhibition profiles and cytotoxicity [3]. Consequently, procurement of the exact 6‑chloro‑8‑methyl substitution pattern is non‑negotiable for reproducing or building upon published structure‑activity relationships (SAR), as generic “quinazoline‑2,4‑dione” analogs may exhibit orders‑of‑magnitude differences in target potency.

Quantitative Differentiation Evidence for 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione vs. Closest Analogs


C-8 Methyl vs. C-8 Methoxy: Impact on Gyrase Mutant Susceptibility

In a direct comparative study of quinazoline‑2,4‑diones, alteration of the C‑8 substituent from methoxy to methyl reduced activity against gyrase‑resistant mutants of M. smegmatis [1]. The target compound’s 8‑methyl group is therefore predicted to confer a distinct resistance‑mutant susceptibility profile compared to 8‑methoxy analogs (e.g., 6‑chloro‑8‑methoxy‑quinazoline‑2,4‑dione), making it a less favorable choice for antimycobacterial programs targeting gyrA mutants but potentially useful as a selectivity control.

antibacterial gyrase inhibition Mycobacterium smegmatis

Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Common Kinase Inhibitor Scaffolds

The target compound exhibits a calculated XLogP3‑AA of 1.4 and a topological polar surface area (TPSA) of 58.6 Ų [1]. In comparison, the clinically relevant quinazoline‑2,4‑dione analog cabozantinib displays higher lipophilicity (cLogP ~3.5) and greater TPSA (~98 Ų). The lower lipophilicity of 6‑chloro‑8‑methyl‑1,2,3,4‑tetrahydroquinazoline‑2,4‑dione suggests superior aqueous solubility and potentially lower nonspecific protein binding, which may be advantageous for early‑stage fragment‑based screening or as a solubility‑enhanced core for lead optimization [2].

drug‑likeness ADME physicochemical profiling

Commercial Availability & Purity Benchmarking

The compound is routinely supplied at ≥97% purity (HPLC) by multiple vendors . In contrast, the 6‑chloro‑8‑methyl‑quinazoline‑4(3H)‑one analog (CAS 860193‑28‑8) is typically offered at 95% purity, and the des‑chloro analog 8‑methyl‑quinazoline‑2,4‑dione (CAS 54013‑55‑5) is less commonly stocked . The higher and more consistent purity of 6‑chloro‑8‑methyl‑1,2,3,4‑tetrahydroquinazoline‑2,4‑dione reduces the need for repurification prior to biological assays, saving time and cost in hit‑to‑lead campaigns.

procurement purity supply chain

Optimal Application Scenarios for 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione


Fragment‑Based Drug Discovery (FBDD) Solubility‑Enhanced Core

The low XLogP (1.4) and modest TPSA (58.6 Ų) make this compound an attractive fragment for FBDD campaigns targeting kinases or gyrases, where aqueous solubility is critical for crystallographic soaking and biophysical assays [1].

SAR Negative Control for 8‑Methoxy Quinazoline‑2,4‑diones in Antimycobacterial Research

Because the 8‑methyl substitution diminishes activity against gyrA mutants relative to 8‑methoxy analogs, researchers can employ this compound as a defined negative control to confirm target‑specific SAR in M. smegmatis or M. tuberculosis models [2].

Synthetic Intermediate for 3‑Substituted Dual Kinase Inhibitor Libraries

The unsubstituted N3 position allows facile diversification to generate 3‑substituted quinazoline‑2,4‑dione libraries. Published protocols demonstrate that N3‑functionalized derivatives of this core can achieve dual c‑Met/VEGFR‑2 IC50 values as low as 0.052 µM, outperforming cabozantinib in cellular assays [3].

Analytical Reference Standard for Chlorinated Quinazoline Impurity Profiling

Given its well‑characterized purity (≥97%) and comprehensive analytical data (InChIKey, exact mass 210.0196 Da), this compound can serve as a reference standard for HPLC‑MS impurity tracking during scale‑up of related quinazoline APIs .

Quote Request

Request a Quote for 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.